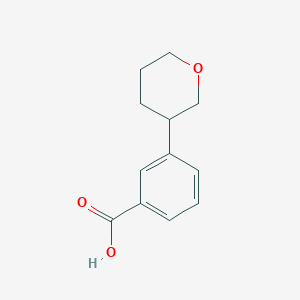

3-(Oxan-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-4-1-3-9(7-10)11-5-2-6-15-8-11/h1,3-4,7,11H,2,5-6,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIAFDWKXOJCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423884-91-6 | |

| Record name | 3-(oxan-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Oxan 3 Yl Benzoic Acid

Retrosynthetic Analysis of the 3-(Oxan-3-yl)benzoic Acid Scaffold

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process allows chemists to identify key bond disconnections and strategically plan a synthetic route.

Identification of Key Disconnections and Precursors

The structure of this compound features a carbon-carbon bond connecting the C3 position of the oxane (tetrahydropyran) ring to the meta-position of the benzoic acid ring. This C-C bond is the most logical point for a primary disconnection in a retrosynthetic analysis.

This disconnection leads to two key synthons: a nucleophilic or organometallic oxane derivative at the C3 position and an electrophilic benzoic acid derivative substituted at the 3-position with a suitable leaving group, or vice versa.

The corresponding molecular precursors for these synthons would be:

From the oxane moiety: A 3-halooxane, a 3-oxo-oxane (for nucleophilic addition followed by reduction), or an organometallic reagent such as a 3-(trialkylstannyl)oxane, a 3-(boronic acid or ester)oxane, or a 3-(halozinc)oxane.

From the benzoic acid moiety: A 3-halobenzoic acid (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid), 3-triflyloxybenzoic acid, or a boronic acid derivative of benzoic acid.

Strategic Selection of Carbon-Carbon Bond Forming Reactions

The choice of which precursor acts as the nucleophile and which as the electrophile dictates the selection of the carbon-carbon bond-forming reaction. Several powerful and versatile reactions are well-suited for this purpose, primarily falling under the umbrella of transition metal-catalyzed cross-coupling reactions.

Development and Optimization of Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several synthetic pathways can be envisaged. The development and optimization of these pathways involve careful selection of catalysts, reaction conditions, and protecting group strategies to achieve high yields and purity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds and are prime candidates for the synthesis of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of this compound, two main strategies can be employed:

Coupling of 3-boronobenzoic acid (or its ester) with a 3-halooxane .

Coupling of a 3-(boronic acid or ester)oxane with a 3-halobenzoic acid (or its ester).

The latter approach is often preferred due to the wider availability and stability of arylboronic acids. The synthesis of the requisite 3-(boronic acid)oxane can be achieved from the corresponding 3-halooxane via lithiation followed by reaction with a borate (B1201080) ester.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromobenzoic acid | Tetrahydropyran-3-boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75-90 |

| 3-Iodobenzoic acid | Tetrahydropyran-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 80-95 |

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide or triflate in the presence of a palladium or nickel catalyst. whiterose.ac.ukrsc.org Similar to the Suzuki-Miyaura coupling, two disconnection approaches are feasible. The organozinc reagent, 3-(halozinc)oxane, can be prepared in situ from the corresponding 3-halooxane. Negishi couplings are known for their high functional group tolerance. whiterose.ac.uk

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 3-Iodobenzoic acid methyl ester | 3-(Chlorozinc)oxane | Pd(PPh₃)₄ | THF | 65 | 70-85 |

| 3-Bromobenzoic acid | 3-(Bromozinc)oxane | PdCl₂(dppf) | DMF | 80 | 75-90 |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway, particularly if the benzoic acid ring is activated by electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.com In the context of this compound, this would typically involve the reaction of a nucleophilic oxane derivative with a benzoic acid derivative bearing a good leaving group at the meta-position, such as fluorine or a nitro group.

For this approach to be viable, a carbanion at the C3 position of the oxane ring would need to be generated. This can be challenging due to the lack of activating groups on the oxane ring. However, under strongly basic conditions, it might be possible to deprotonate at C3, although regioselectivity could be an issue. A more plausible SNAr strategy would involve a benzoic acid derivative with a strong electron-withdrawing group ortho or para to the leaving group, which is not the case for the target molecule. Therefore, while mechanistically possible, SNAr is likely a less efficient and more challenging route compared to cross-coupling reactions for this specific target. chemistrysteps.com

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comjddhs.commdpi.com These principles can be applied to the synthesis of this compound in several ways:

Catalytic Methods: The use of palladium-catalyzed cross-coupling reactions is inherently a green approach as it utilizes catalytic amounts of the metal, reducing waste compared to stoichiometric reagents. ijpsjournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Cross-coupling reactions generally have good atom economy.

Safer Solvents: Exploring the use of greener solvents, such as water, ethanol, or solvent-free conditions, can significantly reduce the environmental impact of the synthesis. jddhs.comrsc.org Some Suzuki-Miyaura couplings can be performed in aqueous media.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures can reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. mdpi.com

By carefully considering these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Stereoselective Synthesis of Enantiomeric/Diastereomeric Forms

The oxane ring in this compound contains a stereocenter at the C3 position. Consequently, the synthesis of enantiomerically pure forms of this compound is a crucial aspect of its chemistry, particularly for applications in pharmacology where stereoisomers can exhibit different biological activities. The primary strategies for obtaining single enantiomers are asymmetric synthesis and resolution of racemic mixtures.

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. In a hypothetical synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the chiral center on the oxane ring with a specific stereochemistry. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to influence the stereoselectivity of a reaction. For the synthesis of chiral substituted tetrahydropyrans, methods such as asymmetric intramolecular oxa-Michael reactions have been developed. For instance, a "Clip-Cycle" approach using chiral phosphoric acids as catalysts has been shown to produce highly enantioselective spirocyclic tetrahydropyrans whiterose.ac.uk. A similar strategy could potentially be adapted for the synthesis of 3-aryl-substituted oxanes.

A conceptual asymmetric synthesis of an intermediate for this compound could involve an asymmetric hydrogenation or a chiral catalyst-mediated cyclization. The development of such a synthesis would be a significant step toward the efficient production of enantiomerically pure this compound.

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This is a common and practical approach when a direct asymmetric synthesis is not available or is inefficient.

Diastereomeric Salt Formation: A widely used method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral base wikipedia.orglibretexts.org. The racemic this compound would be treated with a single enantiomer of a chiral amine, such as brucine, strychnine, or a synthetic chiral amine, to form a mixture of two diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization libretexts.org. Once separated, the individual diastereomeric salts are treated with an acid to regenerate the enantiomerically pure carboxylic acid.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type |

| (+)-Cinchonine | Base |

| (-)-Strychnine | Base |

| (-)-Brucine | Base |

| (R)-(+)-α-Phenylethylamine | Base |

| (S)-(-)-α-Phenylethylamine | Base |

Covalent Derivatization: An alternative resolution strategy involves the covalent reaction of the racemic acid with a chiral auxiliary, typically a chiral alcohol, to form a mixture of diastereomeric esters rsc.orgnih.gov. These diastereomers can then be separated by chromatography (e.g., HPLC on a silica (B1680970) gel column) tcichemicals.com. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers of the original acid.

Derivatization and Functionalization of this compound

The presence of the carboxylic acid group and the aromatic ring allows for a wide range of chemical modifications of this compound, enabling the synthesis of a library of derivatives with potentially diverse properties.

Esterification: The carboxylic acid functional group can be readily converted to an ester. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. This reaction is typically performed using an excess of the alcohol, which can also serve as the solvent.

Table 2: Illustrative Conditions for Fischer Esterification

| Alcohol | Catalyst | Conditions | Product |

| Methanol (B129727) | H₂SO₄ | Reflux | Methyl 3-(Oxan-3-yl)benzoate |

| Ethanol | HCl (gas) | Reflux | Ethyl 3-(Oxan-3-yl)benzoate |

| Isopropanol | p-TsOH | Reflux, Dean-Stark | Isopropyl 3-(Oxan-3-yl)benzoate |

Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with an amine. Alternatively, direct amidation can be accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid, which activate the carboxylic acid in situ.

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions to introduce additional functional groups. The carboxylic acid group is a deactivating, meta-directing group, while the oxan-3-yl group is likely to be a weakly activating, ortho-, para-directing group. The regiochemical outcome of these reactions will depend on the interplay of these electronic effects and steric hindrance.

Halogenation: Bromination or chlorination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst. The positions ortho and para to the oxanyl group and meta to the carboxyl group would be the most likely sites of substitution.

Nitration: Nitration of the aromatic ring can be performed using a mixture of nitric acid and sulfuric acid. The nitro group is introduced primarily at the positions meta to the carboxylic acid group. The resulting nitro derivatives can be further transformed, for example, by reduction to an amino group.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation provides access to a different class of derivatives.

Oxidation: While the benzoic acid and oxane moieties are generally stable to oxidation, if other oxidizable functional groups were to be introduced onto the molecule, selective oxidation could be performed. For instance, if a methyl group were present on the aromatic ring, it could be oxidized to a carboxylic acid.

Despite a comprehensive search for "this compound," no direct scientific literature detailing the specific synthetic methodologies, chemical transformations, or mechanistic investigations of this compound could be found. The search results did not yield any articles focused on this particular molecule.

Therefore, it is not possible to provide the requested article structured around the specified outline for "this compound" as there is no available research data on its synthesis or reactivity.

To provide a relevant, albeit more general, overview, future research could explore synthetic strategies commonly used for analogous structures. This might involve:

Cross-coupling reactions: Techniques such as Suzuki or Negishi coupling could potentially be employed to connect a pre-functionalized oxane ring with a benzoic acid derivative.

Oxidation: If a precursor molecule with an alkyl group at the 3-position of the benzoic acid and an oxanyl substituent were available, oxidation of the alkyl group could yield the desired carboxylic acid.

Mechanistic investigations would be highly dependent on the specific synthetic route developed. For instance, if a palladium-catalyzed cross-coupling were used, mechanistic studies might involve computational modeling and experimental analysis of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

Due to the absence of specific data for "this compound," no data tables or detailed research findings can be presented.

Based on the conducted research, there is no specific, publicly available scientific literature or spectroscopic data for the compound "this compound." Searches for Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and conformational analysis data for this particular molecule did not yield any relevant results.

The provided search results pertain to benzoic acid and some of its other derivatives, which are structurally different from "this compound." Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for the target compound.

To fulfill the user's request, dedicated laboratory synthesis and analysis of "this compound" would be required to generate the necessary spectroscopic data for a detailed structural elucidation as outlined. Without such primary research, any attempt to create the specified article would be speculative and would not adhere to the required standards of scientific accuracy.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the unambiguous identification of organic compounds. It provides not only the mass-to-charge ratio of the molecular ion with high precision but also offers insights into the compound's structure through the analysis of its fragmentation patterns.

The determination of the accurate mass of the molecular ion of 3-(Oxan-3-yl)benzoic acid allows for the calculation of its elemental composition, a fundamental step in its structural confirmation. In a hypothetical HRMS analysis using electrospray ionization in negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed.

The theoretical exact mass of the neutral molecule, C₁₂H₁₄O₃, is 206.0943 u. The expected accurate mass of the deprotonated molecular ion [C₁₂H₁₃O₃]⁻ would be 205.0865 u. A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, would be capable of measuring this mass with an accuracy in the low parts-per-million (ppm) range, thus confirming the elemental formula.

Table 1: Illustrative HRMS Data for the [M-H]⁻ Ion of this compound

| Parameter | Value |

|---|---|

| Elemental Formula | C₁₂H₁₃O₃⁻ |

| Calculated m/z | 205.0865 |

| Measured m/z | 205.0862 |

| Mass Difference (mDa) | -0.3 |

| Mass Difference (ppm) | -1.5 |

This is a hypothetical data table.

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion of this compound would provide valuable structural information through the analysis of its fragmentation pathways. The fragmentation is induced by collision-induced dissociation (CID), leading to the formation of characteristic product ions.

A plausible fragmentation pathway for the [M-H]⁻ ion would involve the loss of a molecule of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation for deprotonated benzoic acids. This would result in a prominent fragment ion at m/z 161.0966, corresponding to the elemental formula [C₁₁H₁₃O]⁻. Further fragmentation could involve the cleavage of the oxane ring, leading to a series of smaller fragment ions that would help to confirm the presence and connectivity of the oxanyl substituent. Benzoic acid derivatives are common in pharmaceutical compounds and their fragmentation patterns can be challenging to identify without high-resolution instrumentation. nih.gov

Table 2: Plausible Product Ions from MS/MS Fragmentation of [C₁₂H₁₃O₃]⁻ (m/z 205.0865)

| Measured m/z | Proposed Elemental Formula | Proposed Neutral Loss |

|---|---|---|

| 161.0966 | C₁₁H₁₃O⁻ | CO₂ |

| 117.0653 | C₈H₉O⁻ | CO₂ + C₃H₄O |

This is a hypothetical data table.

Single Crystal X-ray Diffraction (SCXRD)

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules, as well as insights into intermolecular interactions and crystal packing.

While no published crystal structure for this compound is currently available, a hypothetical SCXRD analysis would be expected to reveal key structural features. The molecule is chiral at the C3 position of the oxane ring. For an enantiomerically pure sample, the absolute configuration, (R) or (S), could be determined using anomalous dispersion methods.

The analysis would confirm the connectivity of the atoms and provide precise bond lengths and angles. For instance, the C-O bond lengths within the carboxylic acid group would be expected to be intermediate between a single and double bond if the crystal structure exhibits the common hydrogen-bonded dimer motif. The oxane ring would likely adopt a chair conformation to minimize steric strain.

The crystal packing of this compound would be dictated by a network of intermolecular interactions. The most significant of these would likely be the hydrogen bonds formed between the carboxylic acid groups of adjacent molecules. Benzoic acid and its derivatives are well-known to form centrosymmetric dimers through a pair of O-H···O hydrogen bonds. researchgate.netiaea.org

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1028 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.33 |

This is a hypothetical data table.

Table 4: Plausible Hydrogen Bond Geometry

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| O-H···O | 0.85 | 1.80 | 2.65 | 175 |

This is a hypothetical data table. D = donor atom, A = acceptor atom.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Forms

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules like this compound. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

For the two enantiomers of this compound, the (R) and (S) forms, CD and ORD spectra would be mirror images of each other. The CD spectrum would show positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorption of the chromophores in the molecule, primarily the benzoic acid moiety. The sign of the Cotton effect is dependent on the absolute configuration of the stereocenter.

Optical rotatory dispersion is the variation of the specific rotation of a chiral compound with the wavelength of light. wikipedia.org The ORD curve for one enantiomer would show a positive rotation at certain wavelengths and a negative rotation for its mirror image. The shape of the ORD curve is related to the CD spectrum through the Kronig-Kramers relations.

Table 5: Illustrative Chiroptical Data for the Enantiomers of this compound

| Technique | Wavelength (nm) | (R)-enantiomer | (S)-enantiomer |

|---|---|---|---|

| Circular Dichroism | λ_max 1 | +Δε | -Δε |

| λ_max 2 | -Δε | +Δε | |

| Optical Rotatory Dispersion | 589 (D-line) | +[α] | -[α] |

This is a hypothetical data table. Δε represents the differential molar extinction coefficient and [α] is the specific rotation.

Computational and Theoretical Studies of 3 Oxan 3 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. niscpr.res.in This approach is computationally efficient while providing high accuracy for many molecular properties. Key aspects of the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For 3-(Oxan-3-yl)benzoic acid, DFT calculations would be performed to optimize the molecular geometry and then compute the energies of its frontier molecular orbitals. These calculations help in understanding how the electronic properties of the benzoic acid core are influenced by the oxanyl substituent.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of new compounds and the interpretation of experimental spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ). mdpi.com By computing the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical predictions are valuable for assigning signals in experimentally obtained spectra. acs.orgnih.gov

For this compound, predicted chemical shifts would be calculated for the aromatic protons and carbons of the benzoic acid moiety, as well as for the protons and carbons of the oxane ring.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (Carboxyl) | 12.5 - 13.0 | C (Carboxyl) | 168.5 |

| H2' | 8.15 | C1' | 131.0 |

| H4' | 7.85 | C2' | 130.5 |

| H5' | 7.50 | C3' | 145.0 |

| H6' | 7.95 | C4' | 129.0 |

| H3 (Oxane) | 3.10 | C5' | 128.8 |

| H2, H4 (Oxane, axial) | 3.60 | C6' | 133.0 |

| H2, H4 (Oxane, equatorial) | 3.90 | C3 (Oxane) | 38.0 |

| H5, H6 (Oxane, axial) | 1.70 | C2, C4 (Oxane) | 68.0 |

| H5, H6 (Oxane, equatorial) | 2.00 | C5, C6 (Oxane) | 26.0 |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. nih.gov The calculation of harmonic vibrational frequencies for an optimized geometry helps in assigning the principal vibrational modes. researchgate.net Calculated frequencies are often scaled by an empirical factor to better match experimental data due to the harmonic approximation used in the calculations. uni-rostock.de

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 3400 - 3500 (monomer), 2500-3300 (dimer) |

| C-H stretch (Aromatic) | 3050 - 3150 |

| C-H stretch (Aliphatic) | 2850 - 2980 |

| C=O stretch (Carboxylic acid) | 1710 - 1730 |

| C=C stretch (Aromatic ring) | 1580 - 1610 |

| C-O-C stretch (Oxane ring) | 1080 - 1150 |

| C-O stretch (Carboxylic acid) | 1280 - 1320 |

Computational tools can predict the reactivity of different sites within a molecule.

Fukui Functions: Fukui functions are used within DFT to identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net These functions quantify the change in electron density at a specific point when the total number of electrons in the system changes. faccts.de By calculating the condensed Fukui indices for each atom, one can rank the reactivity of different sites.

For this compound, the analysis would likely indicate that the carbonyl carbon of the carboxylic acid is a primary site for nucleophilic attack, while the aromatic ring positions are more susceptible to electrophilic attack.

| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) |

|---|---|---|

| C (Carbonyl) | 0.18 | 0.02 |

| O (Carbonyl) | 0.09 | 0.15 |

| C2' (Aromatic) | 0.05 | 0.12 |

| C4' (Aromatic) | 0.06 | 0.14 |

| C6' (Aromatic) | 0.05 | 0.13 |

Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution within a molecule by color-coding the electrostatic potential on the electron density surface. Regions of negative potential (typically red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would show a high negative potential around the oxygen atoms of the carboxylic acid group and a high positive potential around the acidic hydrogen atom.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. chemistrysteps.com

A global minimum conformation search is a computational procedure to find the most stable three-dimensional structure of a molecule. For a flexible molecule like this compound, this involves exploring the potential energy surface by systematically rotating the single bonds. The oxane ring itself exists predominantly in a chair conformation to minimize angle and torsional strain. dalalinstitute.com The key conformational variables are the orientation of the benzoic acid substituent on the oxane ring (axial vs. equatorial) and the rotation around the C-C bond connecting the two rings.

A potential energy surface (PES) scan is a computational technique used to determine the energy profile of a molecule as a specific geometric parameter, such as a dihedral angle, is varied. researchgate.net This method is crucial for identifying transition states and calculating the energy barriers for rotation around single bonds.

For this compound, two key rotational barriers are of interest:

Rotation around the C(aromatic)–C(oxane) bond.

Rotation around the C(aromatic)–COOH bond.

By performing a relaxed PES scan, where the chosen dihedral angle is fixed at various values while all other geometric parameters are allowed to optimize, a profile of relative energy versus the angle of rotation can be constructed. The highest point on this profile represents the transition state, and its energy relative to the minimum corresponds to the rotational barrier.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide valuable information on how a molecule like a benzoic acid derivative might behave in different environments and its propensity for self-assembly.

The solvent environment can significantly influence the behavior of benzoic acid derivatives. MD simulations have been employed to study the self-association of various benzoic acid derivatives in different solvents. acs.orgucl.ac.uk These studies reveal that the extent of self-association is highly dependent on the hydrogen-bonding capabilities of the solvent.

In apolar solvents or those with a low propensity to accept hydrogen bonds, such as chloroform (B151607) and toluene, benzoic acid derivatives tend to form hydrogen-bonded dimers. acs.orgucl.ac.uk Conversely, in polar solvents that are good hydrogen bond acceptors (e.g., acetonitrile, DMSO, methanol), the solvent molecules compete for hydrogen bonding with the carboxylic acid group. acs.orgucl.ac.uk This interaction with the solvent can screen the self-association of the benzoic acid derivatives, leading to a lower degree of dimerization. acs.org Classical molecular dynamics simulations have also been used to investigate the interfacial partitioning of benzoic acid in aqueous and organic solutions, confirming its surface activity. cuni.cz

Table 1: Influence of Solvent Type on the Self-Association of Benzoic Acid Derivatives| Solvent Type | Hydrogen Bonding Propensity | Observed Behavior of Benzoic Acid Derivatives |

|---|---|---|

| Apolar (e.g., Chloroform, Toluene) | Low | Formation of hydrogen-bonded dimers is favored. |

| Polar (e.g., Acetonitrile, DMSO, Methanol) | High | Solvent competes for hydrogen bonds, reducing dimerization. |

Computational studies have shown that benzoic acid and its derivatives can self-assemble into higher-order structures. researchgate.net In solution, benzoic acid is known to form hydrogen-bonded dimers, which can then stack into tetramers through aromatic interactions. researchgate.net These dimers and tetramers have been observed to be preserved in the final crystal structure. researchgate.net

The nature of the substituents on the benzoic acid ring can influence the propensity and structure of these self-associates, which are stabilized by weak interactions like π-π stacking. acs.org Classical Molecular Dynamics simulations have also been used to explore the aggregation of supercooled benzoic acid in confined spaces such as nanocavities and nanotubes. researchgate.net These simulations indicate that confinement can impact the collective dynamics of the liquid, leading to aggregation mediated by interactions with the confining walls. researchgate.net First-principles calculations on self-assembled monolayers of symmetric disulfides of benzoic acid have shown that functional elements can significantly alter the molecular dipole moment, which is a key factor in molecular self-assembly. aps.org

Molecular Modeling for Ligand-Target Interactions (Mechanistic focus only)

Molecular modeling techniques are crucial for understanding how a molecule might interact with a biological target, such as a protein. This is a key aspect of drug discovery and design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. Several studies have performed in silico docking of benzoic acid derivatives with various protein targets. For instance, some benzoic acid derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov These docking studies help in predicting the binding affinity and identifying the key interactions between the ligand and the amino acid residues in the active site of the protein. nih.gov

In another study, a benzoic acid derivative was docked into the active site of carbonic anhydrase, showing a high binding energy and suggesting its potential as an inhibitor. niscpr.res.inniscpr.res.in The interactions in these complexes are typically a combination of hydrogen bonds and hydrophobic interactions. stmjournals.com

Table 2: Examples of Molecular Docking Studies with Benzoic Acid Derivatives| Benzoic Acid Derivative | Protein Target | Key Findings from Docking Study |

|---|---|---|

| 2,5-dihydroxybenzoic acid | SARS-CoV-2 main protease | Identified as a potential candidate for antiviral activity based on docking scores. nih.gov |

| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA) | Carbonic anhydrase II (PDB code: 3FFP) | Showed a favorable binding energy of -9.4 kcal/mol, indicating potential inhibitory activity. niscpr.res.in |

The biological activity of a molecule is often dependent on its three-dimensional conformation. Molecular mechanics and semi-empirical methods are computational techniques used to explore the possible conformations of a molecule and their relative energies.

Studies on compounds like 3-(azidomethyl)benzoic acid have revealed the existence of conformational polymorphs, where different crystal structures arise from different molecular conformers. nih.gov Computational analysis has shown that there can be an appreciable energy barrier between these different molecular arrangements. nih.gov Similarly, for 3-methyl-2-(phenylamino)benzoic acids, a combination of experimental and theoretical studies, including conformational scans, has been used to understand the origin of their polymorphism. uky.edu These studies highlight that while conformational flexibility is a prerequisite, the substitution pattern on the benzoic acid ring is a key determinant of polymorphism. uky.edu

Theoretical Structure-Activity/Property Relationship (SAR/SPR) Studies

Theoretical Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. These studies are instrumental in designing new molecules with desired characteristics.

For benzoic acid derivatives, SAR studies have been conducted to understand the features that contribute to their biological activities. For example, in the context of local anesthetics, SAR studies have identified the importance of a lipophilic aryl radical attached to the carbonyl group. pharmacy180.com The nature and position of substituents on the aromatic ring can significantly affect the activity. Electron-withdrawing substituents in the ortho or para positions can increase the local anesthetic property. pharmacy180.com

Quantitative Structure-Activity Relationship (QSAR) studies have been carried out on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an attractive target for antibacterial agents. nih.gov These studies revealed that the inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov Furthermore, the design of disubstituted benzoic acids as potential anti-sickling agents has been guided by molecular modeling techniques to ensure strategic positioning of functional groups for interaction with hemoglobin. iomcworld.com

Descriptors Calculation and Statistical Modeling

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. For this compound, these descriptors can be used to build statistical models, such as Quantitative Structure-Activity Relationship (QSAR) models, to correlate its structural features with its potential activities.

A fundamental set of calculated properties for this compound is available through predictive databases like PubChem. These provide a preliminary assessment of the molecule's characteristics. uni.lu

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H14O3 | PubChem uni.lu |

| Monoisotopic Mass | 206.0943 Da | PubChem uni.lu |

| XlogP (predicted) | 1.8 | PubChem uni.lu |

XlogP is a measure of hydrophobicity, a critical parameter in predicting the pharmacokinetic profile of a compound.

Further computational analysis can yield a more extensive set of descriptors. For instance, studies on other substituted benzoic acids often involve the calculation of quantum-chemical descriptors using Density Functional Theory (DFT). These can include:

Electronic properties: Electronegativity, chemical hardness/softness, and dipole moment. These descriptors help in understanding the reactivity of the molecule.

Steric properties: Molar refractivity and molecular volume, which are related to the size and polarizability of the molecule and can influence its binding to a biological target.

Topological indices: These describe the connectivity of atoms in the molecule and are often used in QSAR studies.

Statistical modeling, particularly QSAR, aims to establish a mathematical relationship between these calculated descriptors and an observed biological activity. A general QSAR model can be represented by the equation:

Activity = f(descriptor 1, descriptor 2, ... , descriptor n)

For a series of related compounds, this model can then be used to predict the activity of new, untested molecules like this compound.

Prediction of In Vitro Biochemical Activities or Material Properties based on Structural Features

The structural features of this compound—namely the benzoic acid core and the oxane substituent—can be analyzed to predict its potential biochemical activities or material properties.

Biochemical Activities:

QSAR studies on other benzoic acid derivatives have shown that specific structural features are crucial for their biological activity. For example, in a study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), it was found that inhibitory activity was positively correlated with hydrophobicity and molar refractivity. nih.gov The presence of heteroatoms like oxygen in certain positions was found to decrease the inhibitory activity. nih.gov

Based on these principles, one could hypothesize the role of the oxane ring in this compound:

Steric Influence: The oxane ring introduces a specific three-dimensional shape and bulkiness. In a potential binding event with a biological target, such as an enzyme active site, the conformation and size of this ring would be critical for a proper fit.

Hydrogen Bonding: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, potentially forming interactions with amino acid residues in a protein target.

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a molecule to a target protein. For this compound, one could perform docking studies against various enzymes where benzoic acid derivatives have shown activity, such as cyclooxygenases or phosphatases, to predict its potential as an inhibitor. nih.gov

Table 2: Predicted Collision Cross Section Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]+ | 207.10158 | 144.2 | PubChem uni.lu |

| [M+Na]+ | 229.08352 | 149.1 | PubChem uni.lu |

| [M-H]- | 205.08702 | 149.6 | PubChem uni.lu |

Collision Cross Section (CCS) is a measure of the ion's shape in the gas phase and can be useful in analytical chemistry for compound identification.

Material Properties:

Theoretical studies on benzoic acid and its derivatives are also used to predict material properties. For instance, computational methods can be employed to study the formation of self-assembled monolayers on different surfaces, which is relevant for applications in materials science, such as in atomic layer deposition. mdpi.com The nature of the substituent on the benzoic acid ring can influence the packing and coordination chemistry of these monolayers. mdpi.com The oxane ring in this compound, with its specific polarity and steric profile, would be expected to influence intermolecular interactions and crystal packing, which are fundamental to the material properties of the solid state.

Investigation of Biological/biochemical Interactions Mechanistic in Vitro Focus

Enzyme Inhibition Studies (Mechanistic)

To understand the potential of 3-(Oxan-3-yl)benzoic acid as an enzyme inhibitor, a series of in vitro experiments would be required. These studies are fundamental in drug discovery and development, providing insights into the potency, mechanism, and molecular interactions of a compound with its target enzyme.

The initial step in characterizing an enzyme inhibitor is to determine its potency. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. A lower IC50 value indicates a more potent inhibitor.

The inhibition constant (Ki) is a more absolute measure of the binding affinity between the inhibitor and the enzyme. It is determined through kinetic studies that analyze the effect of the inhibitor on the enzyme's reaction rate at various substrate concentrations. Different modes of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be elucidated from these kinetic analyses, providing crucial information about the inhibitor's mechanism of action.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| Not Available | Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available | Not Available |

This table is for illustrative purposes only. No experimental data is currently available for this compound.

Understanding how an inhibitor binds to its target enzyme at a molecular level is critical for structure-based drug design and optimization. X-ray crystallography is a powerful technique that can provide a high-resolution, three-dimensional structure of the enzyme-inhibitor complex. This allows for the precise visualization of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the inhibitor and the amino acid residues in the enzyme's active site.

In the absence of experimental crystal structures, computational docking can be employed to predict the binding mode of an inhibitor. This method uses computer algorithms to fit the three-dimensional structure of the compound into the known structure of the enzyme's active site, predicting the most favorable binding orientation and calculating a theoretical binding affinity.

A detailed understanding of how an inhibitor affects the catalytic mechanism of an enzyme can provide further insights into its mode of action. By analyzing the structural and kinetic data, researchers can determine if the inhibitor prevents substrate binding, interferes with the transition state stabilization, or blocks the release of the product. This information is invaluable for designing more effective and specific inhibitors.

Receptor Binding Studies (In Vitro)

To assess the potential of this compound to interact with cellular receptors, in vitro binding assays are essential. These assays measure the affinity and selectivity of a compound for a specific receptor.

Radioligand binding assays are a classic method for determining the affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The test compound's ability to displace the radioligand from the receptor is measured, and from this, its binding affinity (typically expressed as Ki) can be calculated.

Fluorescence polarization (FP) assays are a non-radioactive alternative for measuring binding affinity. In an FP assay, a fluorescently labeled ligand is used. When the small, fluorescently labeled ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger receptor molecule, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in fluorescence polarization.

Table 2: Hypothetical Receptor Binding Data for this compound

| Target Receptor | Assay Type | Affinity (Ki, nM) | Selectivity Profile |

| Not Available | Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available | Not Available |

This table is for illustrative purposes only. No experimental data is currently available for this compound.

The data obtained from binding assays, in conjunction with structural information from techniques like X-ray crystallography or computational modeling of the receptor-ligand complex, helps in elucidating the principles of ligand-receptor recognition. This involves identifying the key chemical features of the ligand (pharmacophore) and the specific amino acid residues in the receptor's binding pocket that are crucial for the interaction. A thorough understanding of these principles is fundamental for the rational design of new ligands with improved affinity and selectivity.

While the chemical structure of this compound is defined, its biological and biochemical interactions remain uncharacterized in the public domain. The methodologies outlined above represent the standard experimental approaches that would be necessary to investigate its potential as an enzyme inhibitor or a receptor ligand. Future research efforts are required to generate the empirical data needed to populate the understanding of this specific compound's mechanistic in vitro profile.

Protein-Ligand Interaction Thermodynamics and Kinetics

The characterization of how a compound like this compound interacts with protein targets is fundamental to understanding its potential biological activity. Thermodynamic and kinetic studies provide a detailed picture of the binding event.

Isothermal Titration Calorimetry (ITC) for Binding Enthalpy and Entropy

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a ligand and a macromolecule. In a hypothetical ITC experiment involving this compound and a target protein, the compound would be titrated into a solution containing the protein, and the heat released or absorbed would be measured. The resulting data would reveal the thermodynamic forces driving the binding, such as whether it is an enthalpy-driven or entropy-driven process.

Hypothetical ITC Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | Data Not Available | |

| Dissociation Constant (Kd) | Data Not Available | µM |

| Enthalpy Change (ΔH) | Data Not Available | kcal/mol |

Surface Plasmon Resonance (SPR) for Association and Dissociation Rates

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of binding events in real-time. It provides data on the association rate (kon) and the dissociation rate (koff) of a ligand to an immobilized macromolecule. For this compound, an SPR experiment would typically involve immobilizing the target protein on a sensor chip and then flowing a solution of the compound over the surface. The change in the refractive index at the surface, which is proportional to the amount of bound ligand, is monitored over time. This allows for the calculation of the kinetic rate constants, which in turn can be used to determine the binding affinity (Kd = koff/kon).

Hypothetical SPR Kinetic Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (kon) | Data Not Available | M-1s-1 |

| Dissociation Rate (koff) | Data Not Available | s-1 |

Nucleic Acid Interaction Studies (In Vitro)

Investigating the interaction of small molecules with DNA and RNA is crucial for understanding their potential genotoxic effects or their utility as therapeutic agents targeting nucleic acids.

DNA/RNA Binding Assays (e.g., UV-Vis titration, fluorescence quenching)

Techniques such as UV-Visible spectroscopy and fluorescence spectroscopy are commonly employed to study the binding of small molecules to DNA or RNA. In a UV-Vis titration experiment, changes in the absorption spectrum of this compound upon the addition of DNA or RNA would indicate an interaction. Similarly, if the compound is fluorescent, its fluorescence intensity might be quenched or enhanced upon binding to a nucleic acid, providing information about the binding affinity and mode of interaction.

Mechanistic Probing of Intercalation or Groove Binding

The specific mode of interaction, such as intercalation between base pairs or binding to the major or minor groove of DNA, can be investigated using various biophysical techniques. For instance, circular dichroism (CD) spectroscopy can detect conformational changes in the DNA structure upon binding of a small molecule. Viscosity measurements of DNA solutions in the presence of the compound can also provide evidence for intercalation, as this binding mode typically leads to an increase in the length and viscosity of the DNA.

Membrane Permeability and Transport Mechanisms (In Vitro Cell-Free or Model Membrane Systems)

The ability of a compound to cross biological membranes is a critical determinant of its bioavailability and intracellular activity. In vitro models are often used to assess membrane permeability. One common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures the passive diffusion of a compound across an artificial lipid membrane. This assay can provide an early indication of a compound's ability to be absorbed in the gastrointestinal tract. Other cell-free systems, such as liposomes, can also be used to study the interaction of compounds with lipid bilayers and to investigate potential transport mechanisms.

Liposome (B1194612) Permeation Assays

No studies were found that investigated the ability of this compound to cross liposome bilayers. Such assays would be necessary to determine its passive permeability across a simplified, protein-free lipid membrane, providing insights into its potential for passive diffusion into cells.

Artificial Membrane Permeability Studies

There is no available data from Parallel Artificial Membrane Permeability Assays (PAMPA) or similar in vitro models for this compound. These experiments are crucial for predicting a compound's passive transcellular permeability and its potential for absorption in biological systems.

Biochemical Pathway Modulation (In Vitro)

Impact on Specific Biochemical Reactions or Cascades

No research has been published detailing the effects of this compound on any specific biochemical reactions, enzymatic activities, or signaling cascades. Information regarding its potential to act as an inhibitor, activator, or modulator of any biological pathway is currently unavailable.

Metabolomic Profiling in Simple Biological Systems

There are no public records of metabolomic studies involving this compound in simple biological systems like isolated enzymes or bacterial cultures. Such studies would be required to understand how the compound might alter the metabolic profile of an organism or cellular system.

Applications in Advanced Materials Science and Catalysis

Incorporation into Functional Polymers and Supramolecular Assemblies

Impact on Polymer Architecture and Physical Properties:Consequently, there is no information on how the incorporation of this specific monomer would influence the resulting polymer's architecture, thermal properties, mechanical strength, or other physical characteristics.

While the individual components of the molecule—a benzoic acid and an oxane (tetrahydropyran) ring—are common in chemical synthesis, their specific combination in 3-(Oxan-3-yl)benzoic acid does not appear to have been explored or reported in the context of the requested applications in advanced materials. The lack of published research prevents the creation of an accurate and informative article based on the provided outline.

Self-Assembly Studies for Supramolecular Architectures

Hypothetically, the bulkiness of the oxane ring could be leveraged to control the dimensionality of the resulting supramolecular architectures. By preventing dense packing, the oxane group might favor the formation of porous structures or discrete molecular assemblies. The interplay between the directional hydrogen bonds of the carboxylic acids and the weaker van der Waals interactions of the oxane and phenyl rings would be a key area of investigation.

Table 1: Potential Supramolecular Synthons and Architectures of this compound

| Interacting Groups | Predominant Interaction | Potential Supramolecular Architecture |

| Carboxylic Acid - Carboxylic Acid | Hydrogen Bonding | Dimers, Catemers (chains) |

| Phenyl Ring - Phenyl Ring | π-π Stacking | Stacked columnar structures |

| Oxane Ring - Oxane Ring | Van der Waals Forces | Spatially defined packing motifs |

| Phenyl Ring - Oxane Ring | CH-π Interactions | Interdigitated networks |

Ligand Design for Transition Metal Catalysis

The carboxylic acid group of this compound can be deprotonated to form a carboxylate, which is an excellent ligand for a wide variety of transition metals. The oxane substituent can influence the properties of the resulting metal complexes in several ways.

Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound as a ligand would likely involve the reaction of a deprotonated form of the ligand with a suitable metal salt. The coordination mode of the carboxylate group could be monodentate, bidentate chelating, or bridging, leading to the formation of mononuclear, binuclear, or polynuclear metal complexes, including metal-organic frameworks (MOFs). The steric bulk of the oxane ring could influence the coordination number and geometry of the metal center.

Investigation of Catalytic Activity and Selectivity in Organic Reactions

Metal complexes bearing this compound ligands could be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the benzoic acid moiety and the steric environment created by the oxane ring could have a significant impact on the catalytic performance, including activity and selectivity (e.g., regioselectivity, stereoselectivity).

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies would be essential to understand the role of the this compound ligand in the catalytic cycle. Techniques such as in-situ spectroscopy and kinetic analysis could be employed to identify key intermediates and determine the rate-determining steps. Understanding the ligand's influence on processes like oxidative addition, reductive elimination, and substrate binding would be crucial for the rational design of more efficient catalysts.

Applications in Organic Optoelectronics (e.g., OLED Intermediates)

Benzoic acid derivatives are utilized in the synthesis of materials for organic electronics. The rigid aromatic core provides a platform for attaching functional groups that can impart desired electronic properties.

Precursor for Luminescent or Charge-Transporting Molecules

While this compound itself is not expected to be highly luminescent, it could serve as a valuable precursor for the synthesis of molecules for organic light-emitting diodes (OLEDs). The benzoic acid functionality can be converted into other groups, such as esters or amides, to link to chromophoric or charge-transporting units. The non-planar oxane group could be beneficial in disrupting intermolecular π-π stacking in the solid state, which can help to prevent aggregation-caused quenching of luminescence and improve the amorphous morphology of thin films, a desirable trait for OLED device performance.

Table 2: Potential Roles of the this compound Moiety in OLED Materials

| Structural Feature | Potential Role in OLED Material |

| Benzoic Acid Moiety | Synthetic handle for attachment of functional units |

| Phenyl Ring | Core for building larger conjugated systems |

| Oxane Ring | Steric group to enhance solubility and promote amorphous film formation |

Structure-Property Relationships for Photophysical Characteristics

The parent molecule, benzoic acid, is known to exhibit weak fluorescence in certain conditions, such as in aqueous acidic media or when forming intermolecular hydrogen-bonded dimers. proquest.com The fluorescence is generally attributed to the undissociated monomeric form of the acid. acs.org The electronic transitions responsible for its absorption and emission are primarily π-π* transitions within the benzene (B151609) ring, which can be influenced by the carboxyl group. The nature and position of substituents on the benzene ring can significantly modulate these photophysical properties. researchgate.net

The oxanyl group at the 3-position (meta-position) of the benzoic acid is an aliphatic, saturated heterocyclic substituent. Unlike electron-donating groups (like -NH2 or -OH) or electron-withdrawing groups (like -NO2) that have lone pairs or π-systems directly interacting with the aromatic ring's π-system through resonance, the oxanyl group's influence is primarily inductive. As a saturated alkyl-ether substituent, it is generally considered to be a weak electron-donating group through an inductive effect.

This weak inductive effect is expected to have a modest impact on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the benzoic acid moiety. Consequently, a small red-shift (bathochromic shift) in the absorption and emission maxima of this compound might be anticipated compared to unsubstituted benzoic acid. However, without direct conjugation between the oxane ring and the benzoic acid's π-system, significant alterations in the molar absorptivity and quantum yield are not expected. The primary π-π* transitions of the aromatic ring will be largely preserved.

The solvent environment is also a critical factor influencing photophysical properties. For benzoic acid, fluorescence is notably enhanced in conditions that favor the undissociated monomer. acs.org It is reasonable to expect a similar dependency for this compound. In polar protic solvents, the carboxylic acid group can engage in hydrogen bonding, which can affect the rates of non-radiative decay processes and thus influence the fluorescence quantum yield.

To illustrate the anticipated, yet not experimentally confirmed, photophysical properties of this compound in comparison to benzoic acid, a hypothetical data table is presented below. This table is for illustrative purposes to highlight the expected trends based on established structure-property relationships.

| Compound | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Molar Absorptivity (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Benzoic Acid | ~273 | ~330-340 | ~1,000 | Low |

| This compound (Expected) | Slightly red-shifted from Benzoic Acid | Slightly red-shifted from Benzoic Acid | Similar to Benzoic Acid | Low, potentially slightly enhanced |

Advanced Analytical Methodologies and Detection Techniques

Development of High-Resolution Chromatographic Methods

High-resolution chromatography is indispensable for the separation and quantification of "3-(Oxan-3-yl)benzoic acid" from potential impurities and related substances. The choice of chromatographic technique is dictated by the analyte's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet/Visible (UV/Vis) detection is a primary method for assessing the purity and quantifying "this compound". The benzoic acid moiety contains a chromophore that allows for sensitive detection by UV spectroscopy. A typical wavelength for detection of benzoic acid and its derivatives is in the range of 230-280 nm. ust.edunih.govupb.ro

For purity assessment, a reversed-phase HPLC method is commonly employed. A C18 column is often the stationary phase of choice, providing good retention and separation of non-polar to moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer to control pH) and an organic modifier like methanol (B129727) or acetonitrile. ust.eduugm.ac.id Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components in a reasonable time with good peak shape.

Table 7.1: Illustrative HPLC-UV/Vis Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Note: This is a general method for benzoic acid derivatives and would require optimization for the specific analysis of this compound. |

For enhanced selectivity and sensitivity, particularly in complex matrices, HPLC coupled with mass spectrometry (HPLC-MS) is the preferred technique. vu.edu.au Electrospray ionization (ESI) is a suitable ionization source for "this compound," typically operating in negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion. This allows for highly specific detection and quantification, even at trace levels.

"this compound" possesses a chiral center at the 3-position of the oxane ring, meaning it can exist as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, it is crucial to have analytical methods to separate and quantify them. Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. nih.gov

The separation is achieved using a chiral stationary phase (CSP). For acidic compounds like "this compound," polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is a critical parameter that is optimized to achieve baseline separation of the enantiomers.

Table 7.2: General Chiral HPLC Parameters for Acidic Compounds

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose or Amylose-based CSP |

| Mobile Phase | Hexane/Isopropanol with a small percentage of a strong acid (e.g., trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Note: The specific CSP and mobile phase composition must be experimentally determined for the optimal separation of this compound enantiomers. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" itself is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid group. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

Silylation is a common derivatization technique for carboxylic acids. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govmdpi.com The resulting TMS ester is significantly more volatile and can be readily analyzed by GC-MS.

The GC separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule upon electron ionization.

Table 7.3: Representative GC-MS Conditions for the Analysis of Silylated Carboxylic Acids

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Note: These conditions are illustrative and would need to be optimized for the specific TMS derivative of this compound. |

Advanced Mass Spectrometry Applications

Advanced mass spectrometry techniques provide in-depth structural information that is crucial for the unambiguous identification and characterization of "this compound" and its potential isomers or degradation products.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure.

For "this compound," the deprotonated molecule [M-H]⁻ would be the precursor ion in negative ion mode ESI-MS/MS. The fragmentation pattern would be expected to show losses of small neutral molecules such as CO₂ from the carboxylate group, and fragmentation of the oxane ring. nih.gov The fragmentation of the cyclic ether moiety can provide valuable information about its structure and substitution pattern. nih.govnsf.gov For instance, the loss of the entire oxane group or specific fragments from the ring can be diagnostic. A characteristic fragmentation of benzoic acid itself is the loss of a hydroxyl radical followed by the loss of carbon monoxide from the molecular ion, or the loss of the carboxyl group. docbrown.info

Table 7.4: Predicted Key MS/MS Fragmentations for [this compound - H]⁻

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) |

| 205.08 | CO₂ | 161.09 |

| 205.08 | C₅H₉O• (Oxanyl radical) | 121.03 (Benzoate ion) |

| 161.09 | C₅H₈ (Pentene) | 93.03 (Phenoxide ion) |

| Note: These are predicted fragmentations based on the general behavior of benzoic acids and cyclic ethers. Actual fragmentation patterns would need to be determined experimentally. |

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov This provides an additional dimension of separation beyond chromatography and mass-to-charge ratio, which is particularly useful for differentiating isomers that may have identical mass spectra. url.edunih.gov

For "this compound," IMS-MS could be employed to distinguish it from its positional isomers, such as 2-(Oxan-3-yl)benzoic acid or 4-(Oxan-3-yl)benzoic acid. These isomers would have the same mass but different shapes, leading to different drift times in the ion mobility cell. This technique can also provide insights into the gas-phase conformation of the molecule. chromatographyonline.comfrontiersin.org The orientation of the oxane ring relative to the benzoic acid moiety can influence the ion's collision cross-section, which is the parameter measured in IMS. This can be valuable for understanding the molecule's three-dimensional structure.

Electrochemical Characterization

The electrochemical behavior of a compound provides significant insight into its redox activity and can be harnessed for the development of sensitive detection methods. Techniques that probe these properties are crucial for understanding the electronic nature of this compound.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the reduction and oxidation processes of a molecular species. edaq.com By scanning the potential of an electrode and measuring the resulting current, a cyclic voltammogram is produced, which can reveal information about the redox potentials and the stability of the electrochemically generated species. nih.gov

No specific studies detailing the cyclic voltammetric analysis of this compound are available in the reviewed scientific literature. However, the expected electrochemical behavior can be inferred from studies on analogous aromatic carboxylic acids, such as benzoic acid itself. The electroactive moiety in this compound is the benzoic acid portion, as the saturated oxane ring is electrochemically inert under typical CV conditions.

For simple aromatic carboxylic acids in non-aqueous solvents like dimethyl sulfoxide, the initial electrode process is often the formation of an anion radical. researchgate.net The reduction potential is influenced by the substituents on the aromatic ring. Given that the oxanyl group is a non-conjugated, aliphatic substituent, it is expected to have a minimal electronic effect on the redox potential of the benzoic acid core compared to electron-donating or electron-withdrawing groups directly conjugated with the ring. The electrochemical reduction of the carboxylic acid group itself is also a possible pathway. nih.gov

Table 1: Typical Electrochemical Parameters for Benzoic Acid Derivatives This table presents representative data for related compounds to provide context for the potential redox behavior of this compound.

| Compound | Measurement Conditions | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Reference |

|---|---|---|---|---|

| Gallic Acid | pH 3.0 | 0.414 V, 0.786 V | 0.350 V | mdpi.com |

| Benzoic Acid | Acetonitrile, Neutral | +1.52 V (vs. Ag/AgCl) | Not Reported | nih.gov |

| Ferrocene Carboxylic Acid | Aqueous Buffer | Variable with scan rate | Variable with scan rate | edaq.com |

Development of Electrochemical Sensors

Electrochemical sensors offer a platform for rapid, sensitive, and often low-cost detection of chemical analytes. While no electrochemical sensors have been specifically developed for this compound, methodologies created for benzoic acid could be adapted for its detection.

One common approach involves biosensors that utilize an enzyme whose activity is inhibited by the target analyte. For instance, amperometric biosensors for benzoic acid have been constructed using tyrosinase or mushroom tissue homogenate immobilized on an electrode. researchgate.netmdpi.com The enzymatic reaction is monitored electrochemically, and the presence of the inhibitor (benzoic acid) causes a decrease in the measured signal, which is proportional to its concentration. mdpi.com To adapt such a system for this compound, the binding site of the enzyme would need to accommodate the additional steric bulk of the oxane ring.

Another strategy involves the use of molecularly imprinted polymers (MIPs) as synthetic recognition elements. A polymer can be synthesized in the presence of the target molecule (or a close analog), creating specific binding cavities. When integrated with a transducer, these MIPs can form the basis of a selective sensor. A sensor for this compound could theoretically be developed using this approach, which would offer high selectivity based on the size, shape, and functionality of the molecule.

Table 2: Examples of Electrochemical Sensors for Benzoic Acid

| Sensor Type | Recognition Element | Transducer | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Amperometric Biosensor | Mushroom Tissue (Tyrosinase) | Clark-type Oxygen Electrode | 25–100 mM | Not Specified | researchgate.net |

| Optical Biosensor | Tyrosinase | Filter Paper (Colorimetric) | 100–700 ppm | 73.6 ppm | mdpi.com |

Spectroscopic Quantification Methods

Spectroscopic techniques that rely on the interaction of electromagnetic radiation with a molecule are fundamental for both qualitative identification and quantitative analysis.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the spectrum. For many organic molecules, this technique provides a robust method for determining concentration based on the Beer-Lambert law.